GPI 15427
Overview
Description
GPI-15427 is a novel poly(ADP-ribose) polymerase-1 inhibitor. Poly(ADP-ribose) polymerase-1 is an enzyme involved in DNA repair processes. GPI-15427 has shown significant potential in enhancing the efficacy of various cancer treatments, including chemotherapy and radiotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPI-15427 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of GPI-15427 follows similar synthetic routes as laboratory-scale synthesis but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
GPI-15427 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
GPI-15427 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA repair mechanisms and enzyme inhibition.
Biology: Investigated for its role in cellular processes and DNA damage response.
Medicine: Explored as a potential therapeutic agent for enhancing the efficacy of cancer treatments, such as chemotherapy and radiotherapy.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
GPI-15427 exerts its effects by inhibiting the activity of poly(ADP-ribose) polymerase-1. This enzyme plays a crucial role in the repair of DNA damage. By inhibiting poly(ADP-ribose) polymerase-1, GPI-15427 prevents the repair of DNA damage in cancer cells, thereby enhancing the efficacy of DNA-damaging agents like chemotherapy and radiotherapy. The molecular targets and pathways involved include the DNA damage response pathway and various signaling cascades related to cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another poly(ADP-ribose) polymerase-1 inhibitor used in cancer therapy.
Rucaparib: Similar to olaparib, used for treating specific types of cancer.
Niraparib: Another poly(ADP-ribose) polymerase-1 inhibitor with applications in cancer treatment
Uniqueness
GPI-15427 is unique in its ability to cross the blood-brain barrier, making it particularly effective in treating cancers located in the central nervous system. Additionally, it has shown significant potential in enhancing the efficacy of both chemotherapy and radiotherapy, making it a versatile and valuable compound in cancer treatment .
Biological Activity
GPI 15427 is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), primarily developed for its potential in enhancing the efficacy of chemotherapeutic agents in treating various cancers, particularly those affecting the central nervous system. Its ability to cross the blood-brain barrier makes it a significant candidate for treating brain tumors such as glioblastoma multiforme and metastatic melanoma.
This compound functions by inhibiting PARP-1, an enzyme involved in DNA repair mechanisms. By blocking PARP-1 activity, this compound enhances the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ), leading to increased tumor cell death and improved therapeutic outcomes in preclinical models.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits intrinsic growth inhibition across various cancer cell lines. The following table summarizes its effects on different cell lines treated with this compound alone and in combination with TMZ:
Cell Line | This compound Concentration (µM) | Growth Inhibition (%) | TMZ Enhancement Factor |
---|---|---|---|
B16 Melanoma | 0.6 | 18 ± 3 | 8-fold |
SJGBM2 | 1.2 | Intrinsic effect noted | ~4-fold |
L5178Y | 1.2 | Intrinsic effect noted | ~10-fold |
These findings indicate that this compound can significantly enhance the antitumor effects of TMZ, particularly in B16 melanoma cells, where the enhancement was most pronounced.
In Vivo Studies
In vivo experiments using murine models have further corroborated the efficacy of this compound. In a study involving intracranial injections of B16 melanoma and L5178Y lymphoma cells, systemic administration of this compound in conjunction with TMZ resulted in:
- Increased Survival : Mice treated with both this compound and TMZ showed a significant increase in lifespan compared to those receiving either agent alone.
- Reduced Metastasis : The combination therapy effectively suppressed metastases to the lungs in melanoma models.
The treatment regimen involved administering this compound at a dosage of 40 mg/kg intravenously alongside TMZ at 100 mg/kg intraperitoneally over three consecutive days .
Pharmacokinetics
This compound has shown substantial oral bioavailability, with pharmacokinetic studies revealing a plasma concentration peak (Cmax) of approximately ng/ml after a single dose of mg/kg. This indicates that this compound can be effectively administered orally, potentially improving patient compliance and treatment outcomes .
Combination Therapy with Irinotecan
A notable case study evaluated the combination of this compound with irinotecan and TMZ against colon cancer. The results indicated that this combination not only enhanced antitumor activity but also mitigated intestinal toxicity associated with irinotecan treatment. Specifically, oral administration of this compound significantly reduced inflammation and PARP-1 overactivation in intestinal tissues, demonstrating its potential to protect against chemotherapy-induced damage while enhancing efficacy .
Angiogenesis Inhibition
Research has also indicated that this compound possesses anti-angiogenic properties, inhibiting tube-like structure formation by endothelial cells in vitro and reducing vessel formation in vivo. This suggests that beyond its role as a PARP inhibitor, this compound may also interfere with tumor vasculature development, further contributing to its antitumor effects .
Properties
CAS No. |
805242-85-7 |
---|---|
Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one |
InChI |
InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25) |
InChI Key |
DZRLVSOGARUEGQ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GPI 15427 GPI-15427 GPI15427 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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